Cas no 1551176-53-4 (3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid)

3-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring both pyrazole and pyrimidine rings, with an amino group at the 3-position and a carboxylic acid moiety at the 6-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its rigid fused-ring system enhances binding affinity in target interactions, while the functional groups allow for further derivatization. The compound exhibits potential in medicinal chemistry for applications such as kinase inhibitors or antimicrobial agents. High purity and well-defined reactivity contribute to its utility in research and industrial settings.
3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid structure
1551176-53-4 structure
Product name:3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid
CAS No:1551176-53-4
MF:C7H6N4O2
MW:178.14814043045
CID:5833430
PubChem ID:83816744

3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
    • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-amino-
    • 3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid
    • 1551176-53-4
    • EN300-19624101
    • Inchi: 1S/C7H6N4O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,8H2,(H,12,13)
    • InChI Key: VBAUHOZMOODTMJ-UHFFFAOYSA-N
    • SMILES: C12=C(N)C=NN1C=C(C(O)=O)C=N2

Computed Properties

  • Exact Mass: 178.04907545g/mol
  • Monoisotopic Mass: 178.04907545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 93.5Ų

Experimental Properties

  • Density: 1.78±0.1 g/cm3(Predicted)
  • pka: -0.28±0.41(Predicted)

3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19624101-0.25g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
0.25g
$906.0 2023-09-17
Enamine
EN300-19624101-2.5g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-19624101-0.5g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
0.5g
$946.0 2023-09-17
Enamine
EN300-19624101-0.05g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
0.05g
$827.0 2023-09-17
Enamine
EN300-19624101-5.0g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
5g
$4391.0 2023-05-25
Enamine
EN300-19624101-5g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
5g
$2858.0 2023-09-17
Enamine
EN300-19624101-1.0g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
1g
$1515.0 2023-05-25
Enamine
EN300-19624101-0.1g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
0.1g
$867.0 2023-09-17
Enamine
EN300-19624101-10.0g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
10g
$6512.0 2023-05-25
Enamine
EN300-19624101-1g
3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1551176-53-4
1g
$986.0 2023-09-17

Additional information on 3-aminopyrazolo1,5-apyrimidine-6-carboxylic acid

3-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 1551176-53-4): A Comprehensive Overview

3-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1551176-53-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

The chemical structure of 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is characterized by a pyrazolo[1,5-a]pyrimidine core with an amino group at the 3-position and a carboxylic acid moiety at the 6-position. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.

The synthesis of 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been extensively studied in recent years. One of the most common synthetic routes involves the reaction of 6-chloro-3-nitropyrazolo[1,5-a]pyrimidine with ammonia to form the corresponding amine derivative, followed by reduction of the nitro group to an amino group. Subsequent carboxylation reactions can then be performed to introduce the carboxylic acid functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In terms of biological activity, 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in signal transduction pathways, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits potent inhibitory activity against protein kinases, which are key regulators of cellular processes.

Beyond its enzymatic inhibition properties, 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. These findings suggest that 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid may have therapeutic potential in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid have also been evaluated in preclinical models. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it shows good stability in plasma and tissues. These characteristics make it a promising candidate for further development as an orally available therapeutic agent.

In addition to its therapeutic potential, 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored for its use as a tool compound in biochemical research. Its ability to selectively modulate specific protein targets makes it valuable for studying signaling pathways and validating new therapeutic targets. Researchers can use this compound to gain insights into disease mechanisms and identify novel drug targets.

The safety profile of 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is another important aspect that has been investigated. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1551176-53-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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